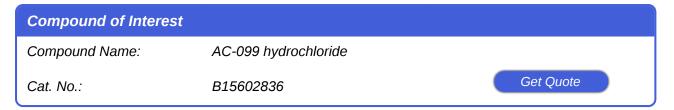


# In-Depth Technical Guide: AC-099 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AC-099 hydrochloride**, a significant compound in neuropeptide research. This document outlines its chemical identity, biological activity, and includes detailed experimental protocols and pathway diagrams to support further investigation and drug development efforts.

**Core Compound Identification** 

Identifier	Value	
Compound Name	AC-099 hydrochloride	
CAS Number	849335-07-5	
IUPAC Name	(E)-2-(4-chloro-3- (trifluoromethyl)benzylidene)hydrazine-1- carboximidamide hydrochloride	
Molecular Formula	C9H9Cl2F3N4	
SMILES	FC(C1=CC(/C=N/NC(N)=N)=CC=C1Cl)(F)F. [H]Cl	

# **Physicochemical Properties**



Property	Value	
Molecular Weight	301.10 g/mol	
Appearance	Powder to crystal	
Storage Temperature	Inert atmosphere, 2-8°C	
Purity	98%	

## **Biological Activity and Mechanism of Action**

**AC-099 hydrochloride** is recognized for its activity at neuropeptide FF (NPFF) receptors. It functions as a selective full agonist for the neuropeptide FF receptor 2 (NPFF2R) and a partial agonist for the neuropeptide FF receptor 1 (NPFF1R). This dual activity makes it a valuable tool for studying the physiological roles of the NPFF system, which is implicated in pain modulation, opioid tolerance, and other neurological processes.

**Ouantitative Biological Data** 

Parameter	Receptor	Value
EC50	NPFF2R	1189 nM
EC50	NPFF1R	2370 nM

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols relevant to the study of **AC-099 hydrochloride**.

### In Vitro: Receptor Binding or Functional Assays

A common method to determine the agonist activity of a compound like **AC-099 hydrochloride** at NPFF receptors involves cell-based functional assays.

Objective: To determine the EC<sub>50</sub> values of **AC-099 hydrochloride** at human NPFF1 and NPFF2 receptors.

Methodology:



- Cell Culture: Stably transfected cell lines expressing either human NPFF1R or NPFF2R
   (e.g., CHO-K1 or HEK293 cells) are cultured under standard conditions.
- Assay Principle: The activation of G-protein coupled receptors like NPFF1R and NPFF2R
  leads to downstream signaling events, such as the mobilization of intracellular calcium or
  changes in cyclic AMP (cAMP) levels. These changes can be measured using fluorescent
  dyes or luminescence-based reporter gene assays.

#### Procedure:

- Cells are seeded into 96-well or 384-well plates.
- After reaching appropriate confluency, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or transfected with a reporter gene construct (e.g., CRE-luciferase).
- A concentration range of AC-099 hydrochloride is prepared and added to the cells.
- The cellular response (fluorescence intensity or luminescence) is measured over time using a plate reader.
- Data Analysis: The data is normalized to the maximum response induced by a known reference agonist. The EC<sub>50</sub> value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

## In Vivo: Animal Models of Neuropathic Pain

**AC-099 hydrochloride** has been investigated for its potential analgesic effects in animal models.

Objective: To assess the efficacy of **AC-099 hydrochloride** in a rat model of neuropathic pain.

#### Methodology:

 Animal Model: A common model is the chronic constriction injury (CCI) or the spinal nerve ligation (SNL) model in rats, which mimics chronic neuropathic pain in humans.



#### • Procedure:

- Adult male Sprague-Dawley or Wistar rats are surgically prepared to induce the nerve injury.
- After a post-operative recovery period and confirmation of pain-like behaviors (e.g., mechanical allodynia or thermal hyperalgesia), baseline pain thresholds are measured.
- AC-099 hydrochloride is administered, typically via intraperitoneal (i.p.) or intravenous
   (i.v.) injection, at various doses.
- Pain thresholds are reassessed at different time points after drug administration using methods such as the von Frey filament test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
- Data Analysis: The changes in pain thresholds from baseline are calculated and compared between the vehicle-treated and drug-treated groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the anti-nociceptive effect.

### Signaling Pathways and Logical Relationships

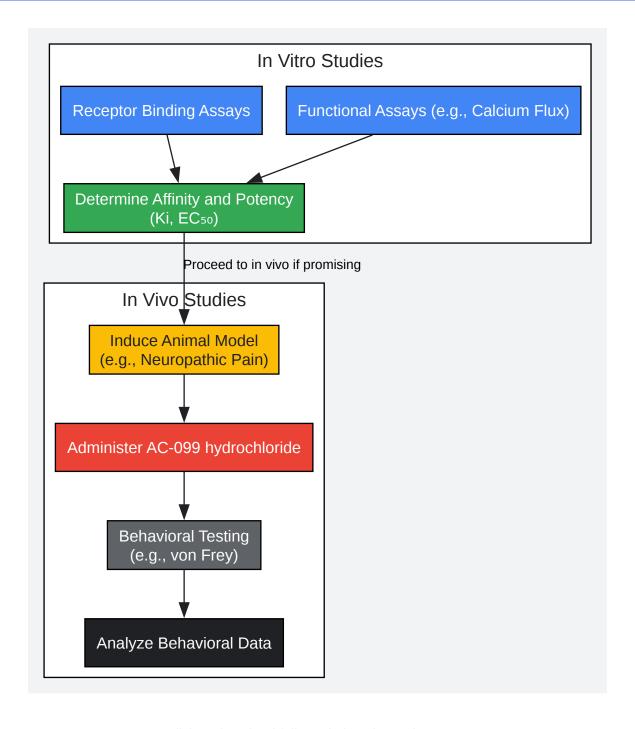
The following diagrams illustrate the proposed signaling pathway of **AC-099 hydrochloride** and a typical experimental workflow.



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Caption: Proposed signaling pathway of **AC-099 hydrochloride**.





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Caption: General experimental workflow for AC-099 hydrochloride.

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